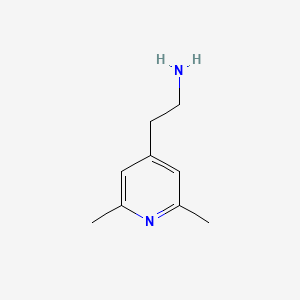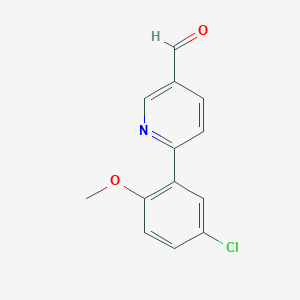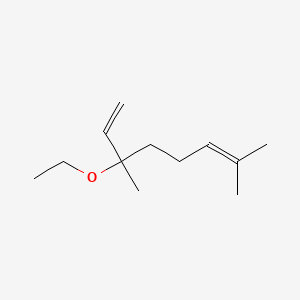
1,6-Octadiene, 3-ethoxy-3,7-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- is an organic compound with the molecular formula C12H22O and a molecular weight of 182.3025 . It is also known by other names such as Ethyl linalool and Ethoxylinalool . This compound is a colorless liquid with a distinctive odor and is primarily used in organic synthesis .
Métodos De Preparación
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be synthesized through substitution reactions. One common method involves the reaction of ethanol with 2-methyl-1,3-butadiene or 2,3-dimethyl-1,3-butadiene . The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields .
Análisis De Reacciones Químicas
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of alcohols, aldehydes, or ketones depending on the reagents and conditions used.
Reduction: This reaction can convert the compound into simpler hydrocarbons.
The major products formed from these reactions include a range of organic compounds such as alcohols, aldehydes, ketones, and halogenated derivatives .
Aplicaciones Científicas De Investigación
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and interactions.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- exerts its effects involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that interact with biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
1,6-Octadiene, 3-ethoxy-3,7-dimethyl- can be compared with similar compounds such as:
1,6-Octadiene, 3,7-dimethyl-:
1,6-Octadiene, 3-(1-ethoxyethoxy)-3,7-dimethyl-: This compound has an additional ethoxyethoxy group, making it more complex.
The uniqueness of 1,6-Octadiene, 3-ethoxy-3,7-dimethyl- lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
72845-33-1 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
3-ethoxy-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-12(5,13-7-2)10-8-9-11(3)4/h6,9H,1,7-8,10H2,2-5H3 |
Clave InChI |
GSFBRCUXDDCNKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)(CCC=C(C)C)C=C |
Densidad |
0.829-0.832 (20°) |
Descripción física |
Clear colourless liquid; pleasant floral aroma |
Solubilidad |
Practically insoluble to insoluble in water; soluble in DMSO Sparingly soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B12051852.png)
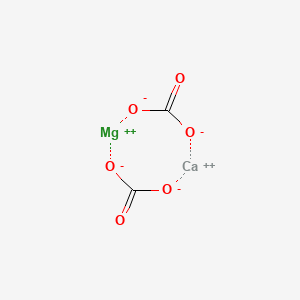
![3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12051871.png)
![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)
![5-{4-[(E)-(4-chlorophenyl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12051890.png)
![3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid](/img/structure/B12051896.png)

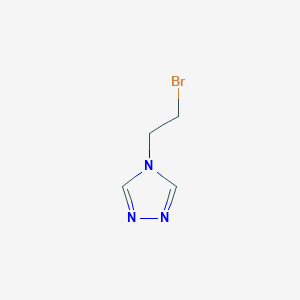
![tert-butyl N-methyl-N-[2-[methyl(pyrazole-1-carbonyl)amino]ethyl]carbamate](/img/structure/B12051912.png)
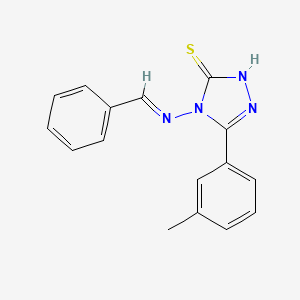
![3-{2-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12051925.png)
